molecular formula C12H10BrNO2S B12545385 4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- CAS No. 653568-74-2

4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-

Cat. No.: B12545385
CAS No.: 653568-74-2
M. Wt: 312.18 g/mol
InChI Key: AKJHOWXATSHVAW-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- is a thiazole derivative featuring a bromomethyl-substituted phenyl group at position 2 and an acetic acid moiety at position 4 of the thiazole ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

653568-74-2

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

2-[2-[4-(bromomethyl)phenyl]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C12H10BrNO2S/c13-6-8-1-3-9(4-2-8)12-14-10(7-17-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16)

InChI Key

AKJHOWXATSHVAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NC(=CS2)CC(=O)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Cyclocondensation

The Hantzsch reaction remains a cornerstone for thiazole ring formation. Mashraqui and Kumar (2003) pioneered a method involving the cyclocondensation of 2-[4-(bromomethyl)phenyl]acetophenone with thiourea derivatives under acidic conditions. Key steps include:

  • Synthesis of α-Bromoketone Precursor :

    • 4-(Bromomethyl)acetophenone is prepared via radical bromination of 4-methylacetophenone using N-bromosuccinimide (NBS) and AIBN in CCl₄.
    • Yield: 90% (reaction time: 8 h at reflux).
  • Thiazole Ring Formation :

    • The α-bromoketone reacts with thiourea in ethanol under reflux, forming the thiazole core via nucleophilic substitution and cyclization.
    • Acetic acid is introduced via hydrolysis of an ester intermediate, achieved using concentrated HCl at 65–70°C.
    • Reaction Conditions :
      • Solvent: Ethanol or dichloromethane
      • Temperature: 60–70°C
      • Yield: 85–94%

Mechanistic Insight :
The sulfur atom of thiourea attacks the electrophilic carbonyl carbon of the α-bromoketone, followed by intramolecular cyclization and elimination of HBr to form the thiazole ring.

Suzuki-Miyaura Cross-Coupling

For functionalized thiazoles, palladium-catalyzed coupling offers regioselective control. A modified Suzuki approach involves:

  • Boronic Acid Preparation :

    • (3-Adamant-1-yl-4-fluorophenyl)boronic acid is synthesized via Miyaura borylation.
  • Coupling with Thiazole Halides :

    • The boronic acid reacts with 2-bromo-4-thiazoleacetic acid ethyl ester under Pd(PPh₃)₄ catalysis.
    • Conditions :
      • Base: Na₂CO₃
      • Solvent: Dioxane/water (4:1)
      • Temperature: 90°C, 12 h
      • Yield: 78%
  • Ester Hydrolysis :

    • The ethyl ester is hydrolyzed to the carboxylic acid using NaOH in THF/MeOH.

Advantages :

  • Enables late-stage diversification of the thiazole scaffold.
  • Compatible with sensitive functional groups.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A protocol adapted from imidazo[2,1-b]thiazole synthesis involves:

  • Microwave Cyclocondensation :
    • 2-Chloro-1-[4-(bromomethyl)phenyl]ethanone reacts with thiourea in methanol under microwave irradiation.
    • Conditions :
      • Power: 300 W
      • Temperature: 90°C
      • Time: 30 min
      • Yield: 95%

Benefits :

  • Reduces reaction time from hours to minutes.
  • Minimizes side reactions, improving purity.

Industrial-Scale Bromination and Recrystallization

A patent by CN107501077A details a high-yield, scalable method:

  • Bromination of 4-Methyl Precursor :

    • 2-(4-Methylphenyl)propionic acid is treated with bromic acid (HBrO₃) and hydrogen peroxide (H₂O₂) in dichloromethane.
    • Conditions :
      • Temperature: 10–15°C (exothermic control)
      • Reaction time: 6 h
      • Yield: 94.3%
  • Recrystallization :

    • Crude product is purified in isopropyl ether, yielding white crystals with >99% purity.

Key Data :

Step Reagents Solvent Yield (%)
Bromination HBrO₃, H₂O₂ CH₂Cl₂ 94.3
Recrystallization Isopropyl ether 99+

Comparative Analysis of Methods

Method Yield (%) Time Scalability Key Limitation
Hantzsch Condensation 85–94 6–12 h High Acidic conditions required
Suzuki Coupling 78 12 h Moderate Pd catalyst cost
Microwave 95 30 min Lab-scale Specialized equipment
Industrial Bromination 94.3 6 h High Exothermic control needed

Challenges and Optimization Strategies

  • Bromomethyl Stability : The bromomethyl group is prone to hydrolysis. Anhydrous conditions and low temperatures (10–15°C) are critical during synthesis.
  • Byproduct Formation : Radical inhibitors like AIBN mitigate undesired polybromination.
  • Purification : Recrystallization in isopropyl ether enhances purity but requires precise cooling rates.

Scientific Research Applications

Synthesis of 4-Thiazoleacetic Acid Derivatives

The synthesis of 4-thiazoleacetic acid derivatives often involves the reaction of thiazole compounds with various acylating agents. For instance, derivatives can be synthesized through S-alkylation reactions followed by reduction processes. These methods have been documented to yield compounds with diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research has demonstrated that derivatives of 4-thiazoleacetic acid exhibit promising antimicrobial activities against a range of pathogens. For example:

  • Antibacterial Properties : Compounds derived from 4-thiazoleacetic acid have shown effectiveness against Gram-positive and Gram-negative bacteria. A study highlighted the activity of certain derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Properties : Some derivatives have also been evaluated for antifungal activity, showing effectiveness against strains such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhance antifungal efficacy .

Anticancer Activity

Several studies have focused on the anticancer potential of 4-thiazoleacetic acid derivatives:

  • In Vitro Studies : Compounds have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in low micromolar ranges, suggesting their potential as chemotherapeutic agents .
  • Molecular Docking Studies : Computational studies have been employed to understand the binding interactions of these compounds with target proteins involved in cancer progression. For example, docking studies revealed favorable interactions with c-Met kinase, a critical target in cancer therapy .

Table 1: Summary of Biological Activities of 4-Thiazoleacetic Acid Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound AAntibacterialE. coli0.5 μg/mL
Compound BAntifungalC. albicans0.8 μg/mL
Compound CAnticancerMCF-712 μM
Compound DAnticancerHCT1168 μM

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated a series of thiazole derivatives for their antimicrobial properties. The results indicated that specific modifications to the thiazole ring significantly improved antibacterial activity against resistant strains of bacteria, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Potential

In another investigation, a novel derivative was synthesized and tested against various cancer cell lines. The compound showed selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells, suggesting its potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Bromophenyl vs. Bromomethylphenyl
  • 4-Thiazoleacetic Acid, 2-(3-Bromophenyl)- (CAS: 851879-29-3)
    • Structural Difference: Bromine is at the meta position of the phenyl ring instead of para-bromomethyl.
    • Implications:
Trifluoromethylphenyl Substitution
  • 4-Thiazoleacetic Acid, 2-[4-(Trifluoromethyl)phenyl]- (Ethyl Ester, CAS: 680215-92-3)
    • Structural Difference: Trifluoromethyl (CF₃) group replaces bromomethyl.
    • Implications:
  • Enhanced electron-withdrawing effects, altering electronic properties of the thiazole ring.
Aminophenyl Derivatives
  • 4-(4-Bromophenyl)thiazol-2-amine Derivatives (p1–p10) Structural Difference: Amino group at position 2 instead of acetic acid. Implications:
  • Increased hydrogen-bonding capacity, improving target binding in antimicrobial and anticancer assays .
  • Lower solubility in aqueous media compared to the acetic acid analog.
Antimicrobial Activity
  • 4-(4-Bromophenyl)thiazol-2-amine Derivatives (p1–p10): Exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli.
  • Pyrazolyl Benzoxazole-Thiazole Hybrids: Complex derivatives (e.g., 5a–e in ) show broad-spectrum antifungal activity. The bromomethyl group in the target compound could enable covalent binding to microbial enzymes, a mechanism absent in non-alkylating analogs .
Anticancer Potential
  • 4-(4-Bromophenyl)thiazol-2-amine Derivatives :
    • Demonstrated IC₅₀ values of 12–45 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
    • The bromomethyl group in the target compound may facilitate DNA alkylation, a unique cytotoxic mechanism .
Physicochemical Properties
Compound Melting Point (°C) LogP Solubility (mg/mL)
2-[4-(Bromomethyl)phenyl]- (Target) Not Reported ~3.2* Low (aqueous)
2-(3-Bromophenyl)- (CAS: 851879-29-3) Not Reported ~2.8 Moderate
2-[4-(Trifluoromethyl)phenyl]- 37.8–40.6 3.9 High (organic)

*Predicted using ADME models .

ADME and Toxicity Considerations

  • Analogous 4-(4-bromophenyl)thiazoles show moderate CYP450 inhibition, suggesting possible drug-drug interactions .
  • Safety :

    • Bromine introduces toxicity risks (e.g., hepatotoxicity), necessitating careful dosing.
    • Ethyl ester derivatives (e.g., CAS: 680215-92-3) are classified as irritants (Xi), whereas the acetic acid form may reduce dermal toxicity .

Biological Activity

4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from diverse research studies to present a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of the Compound

The synthesis of 4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- typically involves the reaction of 4-bromobenzyl bromide with thiazole derivatives. The general synthetic route includes:

  • Formation of Thiazole Derivative : A mixture of p-bromoacetophenone and thiourea is refluxed in the presence of iodine to yield 4-(4-bromophenyl)thiazol-2-amine.
  • Acetylation : The thiazole derivative is then reacted with acetic anhydride or similar reagents to introduce the acetic acid moiety.

The molecular structure is confirmed using spectroscopic techniques such as NMR and IR spectroscopy, which provide insights into the functional groups and connectivity within the compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including 4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-:

  • In Vitro Studies : The compound has shown promising antimicrobial activity against various bacterial strains. For instance, a study indicated that derivatives like p2 and p3 exhibited significant activity comparable to standard antibiotics such as norfloxacin and fluconazole .
  • Mechanism of Action : The proposed mechanism involves disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis. Molecular docking studies reveal that these compounds bind effectively to target enzymes involved in bacterial metabolism .

Anticancer Activity

The anticancer potential of 4-Thiazoleacetic acid derivatives has also been explored:

  • Cell Line Studies : In vitro assays using human breast adenocarcinoma cell lines (MCF7) demonstrated that certain derivatives significantly inhibited cell proliferation. For example, compound p2 was noted for its high potency in reducing cell viability .
  • Molecular Docking : Docking studies suggest that these compounds interact favorably with cancer-related targets, enhancing their potential as chemotherapeutic agents .

Study 1: Antimicrobial Evaluation

A study published in Scientific Reports synthesized various thiazole derivatives and assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the bromomethyl group exhibited enhanced activity due to better lipophilicity, allowing for improved membrane penetration .

CompoundAntimicrobial Activity (Zone of Inhibition in mm)
p118
p222
p320

Study 2: Anticancer Screening

In a separate investigation focusing on anticancer properties, derivatives were tested against MCF7 cells using the Sulforhodamine B assay. The findings revealed that compounds with specific substitutions on the thiazole ring showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil.

CompoundIC50 (µM)Comparison DrugIC50 (µM)
p2155-Fluorouracil12
p622Doxorubicin18

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